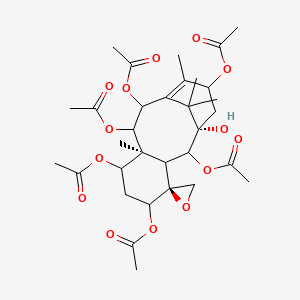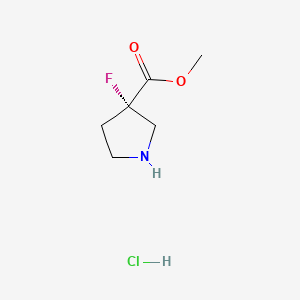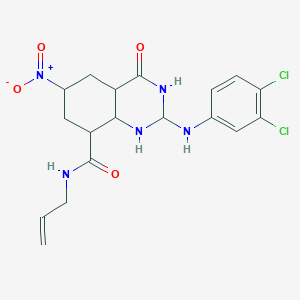
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide is a complex organic compound that features a quinazoline core structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of multiple functional groups, such as nitro, chloro, and anilino groups, contributes to its diverse chemical reactivity and potential biological activity.
准备方法
The synthesis of 2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents can introduce the nitro group at the desired position on the quinazoline ring.
Attachment of the Anilino Group: The anilino group can be introduced through nucleophilic substitution reactions, where a suitable aniline derivative reacts with the quinazoline intermediate.
Formation of the Carboxamide Group: The carboxamide group can be formed through amidation reactions, where an appropriate amine reacts with a carboxylic acid derivative.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and catalysts.
化学反应分析
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amino group.
Substitution: The chloro groups can participate in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include hydrogen gas, catalysts (e.g., palladium on carbon), nucleophiles (e.g., amines), and acidic or basic hydrolysis conditions. Major products formed from these reactions include amino derivatives, substituted quinazolines, and hydrolyzed products.
科学研究应用
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: It is used in the production of dyes, herbicides, and other industrial chemicals.
作用机制
The mechanism of action of 2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It may inhibit specific enzymes involved in biological processes, leading to the disruption of cellular functions.
Interaction with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating signaling pathways.
DNA Intercalation: It may intercalate into DNA, affecting DNA replication and transcription.
相似化合物的比较
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide can be compared with other similar compounds, such as:
3,4-Dichloroaniline: A simpler compound with similar chloro and anilino groups but lacking the quinazoline core and nitro group.
2,4-Dichloroaniline: Another dichloroaniline isomer with different positions of the chlorine atoms.
2-(3,4-Dichloroanilino)pyridine: A compound with a pyridine ring instead of the quinazoline ring.
The uniqueness of this compound lies in its complex structure, which provides a diverse range of chemical reactivity and potential biological activities.
属性
分子式 |
C18H21Cl2N5O4 |
|---|---|
分子量 |
442.3 g/mol |
IUPAC 名称 |
2-(3,4-dichloroanilino)-6-nitro-4-oxo-N-prop-2-enyl-2,3,4a,5,6,7,8,8a-octahydro-1H-quinazoline-8-carboxamide |
InChI |
InChI=1S/C18H21Cl2N5O4/c1-2-5-21-16(26)11-7-10(25(28)29)8-12-15(11)23-18(24-17(12)27)22-9-3-4-13(19)14(20)6-9/h2-4,6,10-12,15,18,22-23H,1,5,7-8H2,(H,21,26)(H,24,27) |
InChI 键 |
MXFKMXIFZNRFNN-UHFFFAOYSA-N |
规范 SMILES |
C=CCNC(=O)C1CC(CC2C1NC(NC2=O)NC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


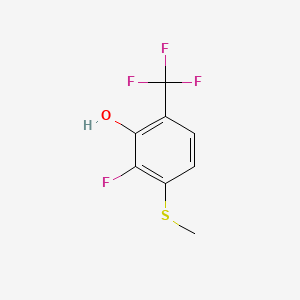
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-methylcarbamate](/img/structure/B14781355.png)
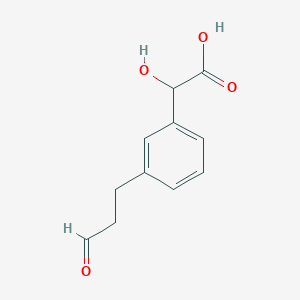
![Methyl 2-[[[[[[[[difluoro(trifluoromethoxy)methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-difluoro-methoxy]-2,2-difluoro-acetate](/img/structure/B14781369.png)
![(2-Fluoro-4'-methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14781372.png)
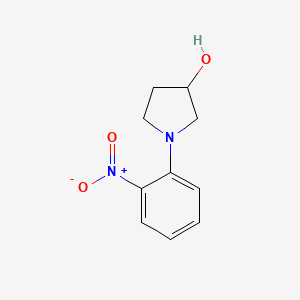
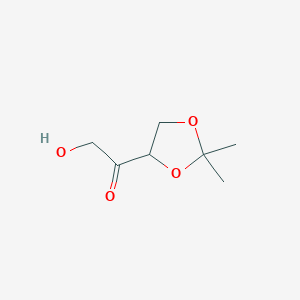

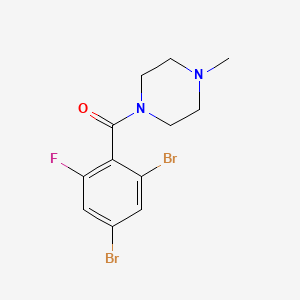
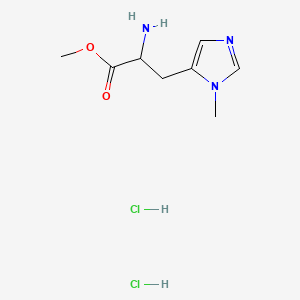
![9H-fluoren-9-ylmethyl 10,11-bis(hydroxymethyl)-6-oxo-7,12-diazatricyclo[7.2.1.02,7]dodeca-2,4-diene-12-carboxylate](/img/structure/B14781409.png)
![6-amino-5,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-3-one](/img/structure/B14781416.png)
